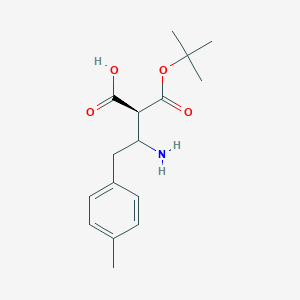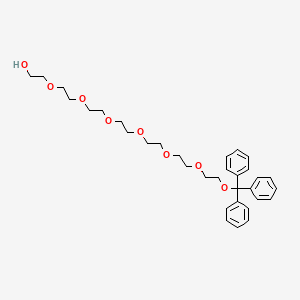
TR-Peg7-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TR-Peg7-OH: is a compound belonging to the class of polyethylene glycol (PEG) derivatives. It is also known as 1,1,1-triphenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). The presence of the trityl alcohol protecting group in this compound enhances its stability and solubility in various solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: TR-Peg7-OH is synthesized through a series of reactions involving the protection and deprotection of functional groups. The trityl group is introduced to protect the hydroxyl group, which can later be removed under acidic conditions or through hydrogenolysis . The synthetic route typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using trityl chloride in the presence of a base such as pyridine.
Polymerization: The protected intermediate undergoes polymerization with ethylene oxide to form the PEG chain.
Deprotection: The trityl protecting group is removed under acidic conditions or through hydrogenolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Analyse Des Réactions Chimiques
Types of Reactions: TR-Peg7-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used under reflux conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halides, amines.
Applications De Recherche Scientifique
TR-Peg7-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTAC molecules and ADCs.
Biology: Facilitates the study of ligand interactions and polypeptide synthesis.
Medicine: Used in drug delivery systems and the development of new therapeutic agents.
Industry: Applied in nanotechnology, new materials research, and the development of functional coatings.
Mécanisme D'action
The mechanism of action of TR-Peg7-OH involves its role as a linker in PROTACs and ADCs. In PROTACs, this compound connects the target protein to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. In ADCs, this compound links the antibody to the cytotoxic drug, allowing targeted delivery of the drug to cancer cells .
Comparaison Avec Des Composés Similaires
TR-Peg8-OH: Another PEG derivative with a similar structure but with eight ethylene glycol units instead of seven.
TR-Peg6-OH: A PEG derivative with six ethylene glycol units.
Uniqueness of TR-Peg7-OH: this compound is unique due to its optimal length of seven ethylene glycol units, which provides a balance between solubility and stability. This makes it particularly suitable for use in PROTACs and ADCs, where precise linker length is crucial for effective targeting and drug delivery .
Propriétés
Formule moléculaire |
C33H44O8 |
|---|---|
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C33H44O8/c34-16-17-35-18-19-36-20-21-37-22-23-38-24-25-39-26-27-40-28-29-41-33(30-10-4-1-5-11-30,31-12-6-2-7-13-31)32-14-8-3-9-15-32/h1-15,34H,16-29H2 |
Clé InChI |
RYNGCFKRTLHVGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


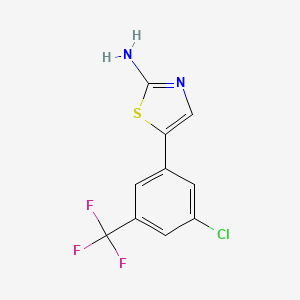
![benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate](/img/structure/B14019247.png)
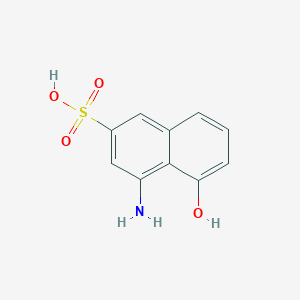
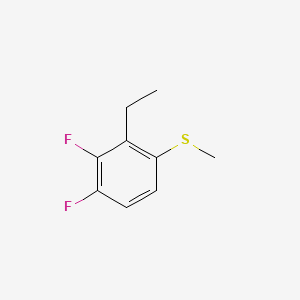
![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)

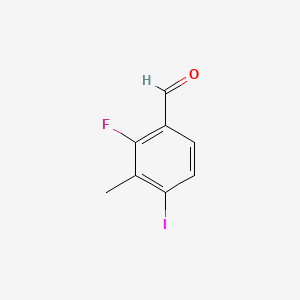
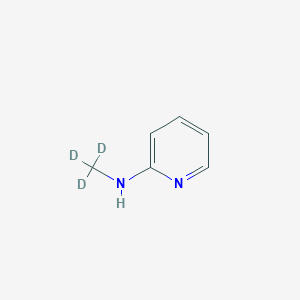
![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)
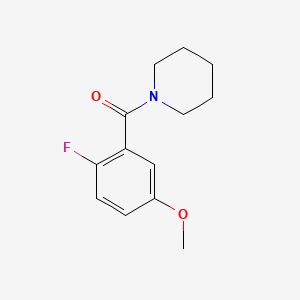
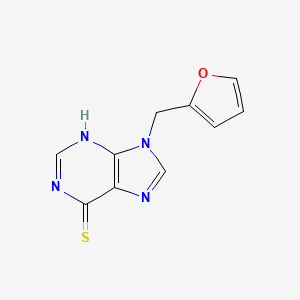

![2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron](/img/structure/B14019323.png)
